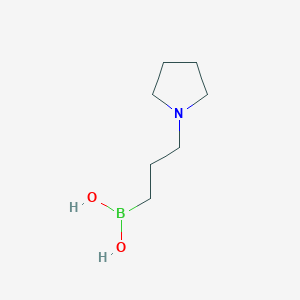

![molecular formula C9H11BO2 B11920990 [4-(Prop-1-en-2-yl)phenyl]boronic acid CAS No. 6962-76-1](/img/structure/B11920990.png)

[4-(Prop-1-en-2-yl)phenyl]boronic acid

Übersicht

Beschreibung

[4-(Prop-1-en-2-yl)phenyl]boronsäure: ist eine Organoborverbindung, die eine Boronsäure-funktionelle Gruppe aufweist, die an einen Phenylring gebunden ist, der mit einer Prop-1-en-2-yl-Gruppe substituiert ist. Diese Verbindung ist von großem Interesse in der organischen Synthese, insbesondere im Zusammenhang mit Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [4-(Prop-1-en-2-yl)phenyl]boronsäure beinhaltet typischerweise die Reaktion von 4-Brom-1-isopropenylbenzol mit einem Boronsäurederivat. Ein gängiges Verfahren ist die Palladium-katalysierte Borylierung des Arylhalogenids unter Verwendung von Bis(pinacolato)diboron in Gegenwart einer Base wie Kaliumacetat. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylsulfoxid bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren: Die industrielle Produktion von [4-(Prop-1-en-2-yl)phenyl]boronsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Suzuki-Miyaura-Kupplung: Diese Verbindung nimmt leicht an Suzuki-Miyaura-Kreuzkupplungsreaktionen mit verschiedenen Aryl- oder Vinylhalogeniden teil, um Biaryl- oder Styrolderivate zu bilden.

Oxidation: [4-(Prop-1-en-2-yl)phenyl]boronsäure kann zu dem entsprechenden Phenolderivat oxidiert werden.

Reduktion: Die Verbindung kann zu dem entsprechenden Alkylboran reduziert werden.

Gängige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Palladiumacetat), Basen (z. B. Kaliumcarbonat) und Lösungsmittel (z. B. Toluol oder Ethanol).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Natriumperborat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte:

Suzuki-Miyaura-Kupplung: Biaryl- oder Styrolderivate.

Oxidation: Phenolderivate.

Reduktion: Alkylboranderivate.

Wissenschaftliche Forschungsanwendungen

Chemie:

Kreuzkupplungsreaktionen: Weit verbreitet in der Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Katalyse: Dient als Vorläufer für verschiedene katalytische Systeme.

Biologie:

Biokonjugation: Wird bei der Entwicklung von Biokonjugaten für bildgebende und therapeutische Anwendungen eingesetzt.

Proteinmarkierung: Wird zur Markierung von Proteinen und anderen Biomolekülen eingesetzt.

Medizin:

Arzneimittelentwicklung: Wird auf sein Potenzial in der Synthese von Arzneimittelkandidaten und pharmazeutischen Wirkstoffen untersucht.

Diagnostik: Wird bei der Entwicklung von diagnostischen Instrumenten und Assays eingesetzt.

Industrie:

Materialwissenschaften: Anwendung bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Nanomaterialien.

Sensoren: Einsatz bei der Entwicklung von Sensoren zum Nachweis verschiedener Analyten.

Wirkmechanismus

Der Wirkmechanismus von [4-(Prop-1-en-2-yl)phenyl]boronsäure bei der Suzuki-Miyaura-Kupplung beinhaltet die Bildung eines Palladiumkomplexes mit der Boronsäure und dem Arylhalogenid. Der Palladiumkatalysator erleichtert den Transmetallierungsschritt, bei dem das Boratom seine organische Gruppe an das Palladiumzentrum überträgt. Es folgt eine reduktive Eliminierung, die zur Bildung der Kohlenstoff-Kohlenstoff-Bindung und zur Regeneration des Palladiumkatalysators führt.

Wirkmechanismus

The mechanism of action of [4-(Prop-1-en-2-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Phenylboronsäure: Fehlt die Prop-1-en-2-yl-Gruppe, wodurch sie weniger sterisch gehindert und in bestimmten Reaktionen reaktiver ist.

4-Methylphenylboronsäure: Enthält eine Methylgruppe anstelle der Prop-1-en-2-yl-Gruppe, was sich auf ihre elektronischen und sterischen Eigenschaften auswirkt.

4-Vinylphenylboronsäure: Weist eine Vinylgruppe auf, die an verschiedenen Arten von Reaktionen im Vergleich zur Prop-1-en-2-yl-Gruppe teilnehmen kann.

Einzigartigkeit:

Sterische Effekte: Die Prop-1-en-2-yl-Gruppe führt zu sterischer Hinderung, was die Reaktivität und Selektivität der Verbindung in verschiedenen Reaktionen beeinflussen kann.

Elektronische Effekte: Das Vorhandensein der Prop-1-en-2-yl-Gruppe kann auch die elektronischen Eigenschaften des Phenylrings beeinflussen und seine Reaktivität in verschiedenen chemischen Umgebungen verändern.

Eigenschaften

IUPAC Name |

(4-prop-1-en-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARSPOZHGCDERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989720 | |

| Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-76-1 | |

| Record name | NSC54014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)

![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)

![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)